2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene
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Overview
Description
2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene is an organic compound with a complex structure that includes methoxy, nitrophenoxy, butoxy, and prop-2-enylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-nitrophenol with 4-bromobutoxybenzene under basic conditions to form the nitrophenoxybutoxy intermediate. This intermediate is then reacted with 2-methoxy-4-prop-2-enylbenzene in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene
- 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
Uniqueness
2-Methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitrophenoxy groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-1-[4-(2-nitrophenoxy)butoxy]-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-8-16-11-12-19(20(15-16)24-2)26-14-7-6-13-25-18-10-5-4-9-17(18)21(22)23/h3-5,9-12,15H,1,6-8,13-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYNMKWISDSKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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